4-(2-Chloroethoxy)aniline hydrochloride

Description

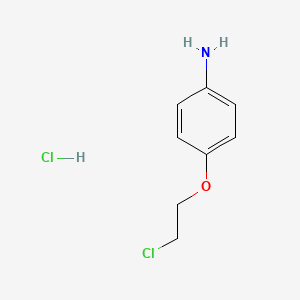

4-(2-Chloroethoxy)aniline hydrochloride is an aromatic amine derivative characterized by a 2-chloroethoxy substituent at the para position of the aniline ring, with a hydrochloride counterion. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive amine and chloroethoxy groups . Its molecular formula is C₈H₁₀Cl₂NO, with an average molecular mass of 213.08 g/mol. Key applications include its role in synthesizing spirocyclic compounds and kinase inhibitors, as evidenced by its use in multi-step reactions involving coupling with trifluoromethylphenyl and pyrimidine derivatives .

Properties

Molecular Formula |

C8H11Cl2NO |

|---|---|

Molecular Weight |

208.08 g/mol |

IUPAC Name |

4-(2-chloroethoxy)aniline;hydrochloride |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,10H2;1H |

InChI Key |

WQYDIXCUOGOFRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OCCCl.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ethoxy/Chloro Substituents

4-Ethoxyanilinium Chloride (C₈H₁₁ClNO)

- Structure : Features an ethoxy group (-OCH₂CH₃) instead of 2-chloroethoxy at the para position.

- Synthesis: Prepared via equimolar reaction of 4-ethoxyaniline and HCl in ethanol, yielding crystals suitable for X-ray diffraction .

- Crystal Packing : Exhibits N–H···Cl hydrogen bonding (3.104–3.114 Å) and C–H···π interactions (3.654–3.710 Å), forming chains along the a-axis .

- Dielectric Properties : Lacks ferroelectric behavior, with relative permittivity (ε) ranging from 4.0 to 4.3 at 1 MHz .

3-Chloro-4-Ethoxyaniline Hydrochloride (C₈H₁₀Cl₂NO)

- Structure : Chlorine at the meta position and ethoxy at the para position.

- Synthesis : Derived from 4-ethoxyphenylnitrone via oxalyl chloride-mediated reaction, followed by HCl hydrolysis (72°C, 4 h) .

- Yield: Not explicitly reported, but purified via HPLC against an authentic standard .

2-Chloro-4-Fluoroaniline Hydrochloride (C₆H₅Cl₂FN)

- Structure : Chlorine at the ortho position and fluorine at the para position.

- Synthesis : Uses 4-fluoroarylnitrone and thionyl chloride, with HCl hydrolysis (72°C, 4 h).

- Yield : 38.5% after crystallization from ether/petroleum ether .

4-Chloro-N-(2-Ethoxyethyl)aniline Hydrochloride (C₁₀H₁₅Cl₂NO)

Physicochemical and Analytical Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.